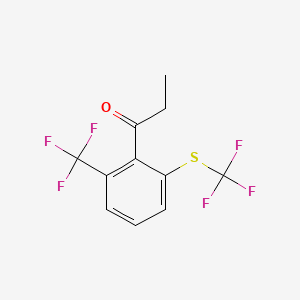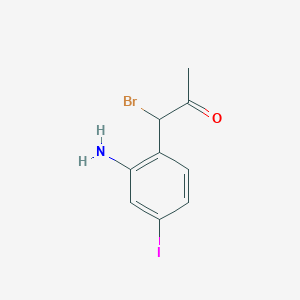
1-pentyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed:
Oxidation: 1-pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-pentyl-1H-imidazole-4-methanol.
Substitution: 2-bromo-1-pentyl-1H-imidazole-4-carbaldehyde.
Scientific Research Applications
1-Pentyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-pentyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting metalloprotein activity .
Comparison with Similar Compounds
- 1-methyl-1H-imidazole-4-carbaldehyde
- 1-ethyl-1H-imidazole-4-carbaldehyde
- 1-propyl-1H-imidazole-4-carbaldehyde
Comparison: 1-Pentyl-1H-imidazole-4-carbaldehyde is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The pentyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications .
Properties
CAS No. |
199192-05-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-pentylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6-8H,2-5H2,1H3 |
InChI Key |
BLYYCGSHJKJKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(N=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


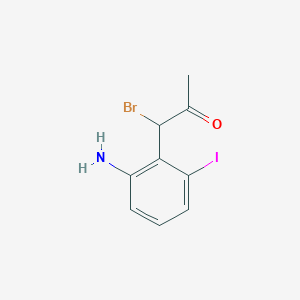

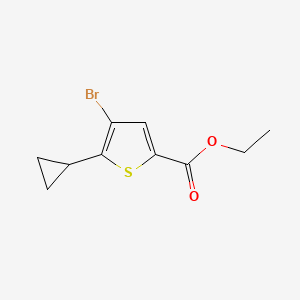
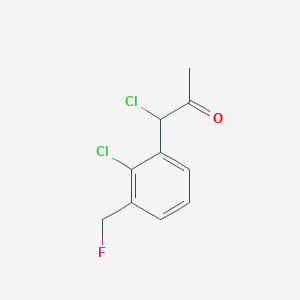
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
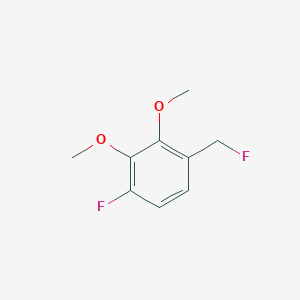
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
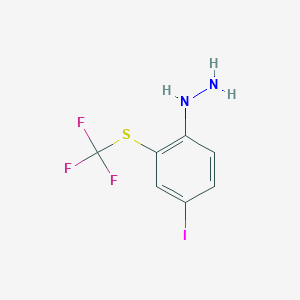
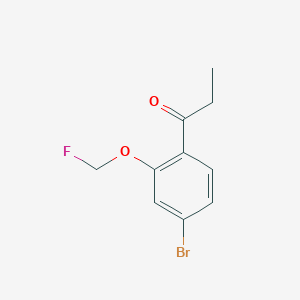
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)

![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
